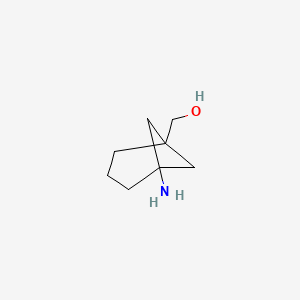
(5-Aminonorpinan-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Aminonorpinan-1-yl)methanol is an organic compound that features a norpinane skeleton with an amino group at the 5-position and a hydroxymethyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminonorpinan-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with norpinane, a bicyclic hydrocarbon.
Hydroxymethylation: The hydroxymethyl group at the 1-position can be introduced via a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various reduced derivatives.
Substitution Products: Functionalized derivatives with different substituents.
科学的研究の応用
(5-Aminonorpinan-1-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Aminonorpinan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing various biochemical processes.
類似化合物との比較
(5-Aminonorpinan-1-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
(5-Aminonorpinan-1-yl)propane: Similar structure but with a propyl group instead of a hydroxymethyl group.
Uniqueness: (5-Aminonorpinan-1-yl)methanol is unique due to its specific functional groups and their positions on the norpinane skeleton. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
(5-amino-1-bicyclo[3.1.1]heptanyl)methanol |
InChI |
InChI=1S/C8H15NO/c9-8-3-1-2-7(4-8,5-8)6-10/h10H,1-6,9H2 |
InChIキー |
TYYZPTROOBWBID-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC(C1)(C2)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


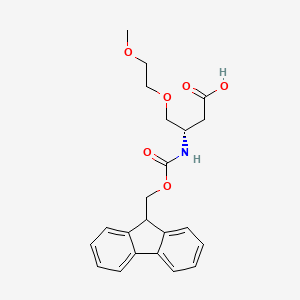

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15203353.png)
![4',6-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15203359.png)

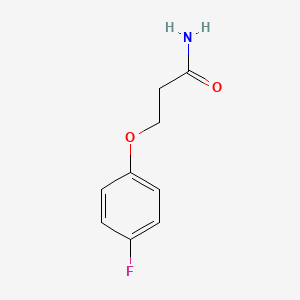
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15203373.png)
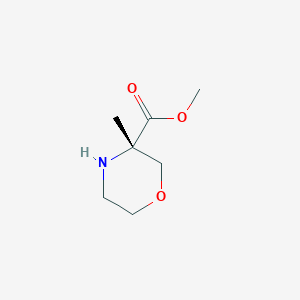
![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)
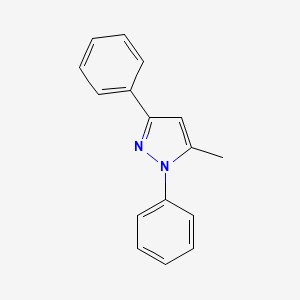


![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)

